molecular formula C11H11NO2 B15277340 5-(Furan-3-yl)-2-methoxyaniline

5-(Furan-3-yl)-2-methoxyaniline

Cat. No.: B15277340
M. Wt: 189.21 g/mol
InChI Key: UOKJORGQYJPEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-3-yl)-2-methoxyaniline is an organic compound that features a furan ring substituted at the 3-position with an aniline group and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-3-yl)-2-methoxyaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .

Mechanism of Action

The mechanism of action of 5-(Furan-3-yl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-3-yl)-2-methoxyaniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-(furan-3-yl)-2-methoxyaniline

InChI

InChI=1S/C11H11NO2/c1-13-11-3-2-8(6-10(11)12)9-4-5-14-7-9/h2-7H,12H2,1H3

InChI Key

UOKJORGQYJPEOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.